Conformational Equilibrium Energy Difference vs. trans-1,3-Dichlorocyclohexane
cis-1,3-Dichlorocyclohexane exhibits a pronounced conformational preference for the diequatorial (ee) conformer over the diaxial (aa) conformer, whereas trans-1,3-dichlorocyclohexane possesses two chair conformations of equal energy. Calculations based on experimental dipole moment measurements and variable-temperature NMR data from the 5-methyl analog yield an enthalpy difference ΔH = +3.0 kcal mol⁻¹ (in acetone) favoring the ee conformer for the parent cis-1,3-dichlorocyclohexane [1]. The conformational energy difference between the two chair forms of cis-1,3-dichlorocyclohexane has been quantified at 25.0 kJ/mol (5.98 kcal/mol), attributable to 1,3-diaxial Cl–Cl interactions in the higher-energy conformer [2]. In contrast, trans-1,3-dichlorocyclohexane has a single axial chlorine in either chair conformer, yielding two isoenergetic chair forms with zero energy difference [3].
| Evidence Dimension | Conformational equilibrium energy difference between chair conformers |
|---|---|
| Target Compound Data | ΔH = 3.0 kcal mol⁻¹ (ee vs. aa, acetone); 25.0 kJ/mol (5.98 kcal/mol) between chair conformations |
| Comparator Or Baseline | trans-1,3-Dichlorocyclohexane: ~0 kcal/mol (isoenergetic chair forms) |
| Quantified Difference | cis isomer exhibits ~3.0–6.0 kcal/mol conformational bias; trans isomer exhibits ~0 kcal/mol |
| Conditions | Variable-temperature NMR in acetone; computational conformational analysis |
Why This Matters
The cis isomer's strong conformational bias yields a dominant molecular geometry with predictable dipole orientation, whereas the trans isomer's isoenergetic conformers produce an ensemble-averaged structure—this difference directly impacts spectral interpretation, molecular recognition, and reactivity predictions.
- [1] Došen-Mićović L, Jeremić D, Allinger NL. The conformational equilibrium of 1,3-dichloro-5-methylcyclohexane. Tetrahedron. 1981;37(20):3455-3461. doi:10.1016/S0040-4020(01)98859-3. View Source
- [2] Chegg Study. One of the chair conformations of cis-1,3-dichlorocyclohexane is more stable than the other by 25.0 kJ/mol. Problem ID 8342965. https://www.chegg.com/homework-help/questions-and-answers/one-chair-conformations-cis-1-3-dichlorocyclohexane-stable-250-kj-mol-use-table-estimate-e-q8342965. View Source
- [3] Pharmacy180. Conformational Energies – Stereochemical and Conformational Isomerism. https://www.pharmacy180.com/article/conformational-energies-1893/. View Source
